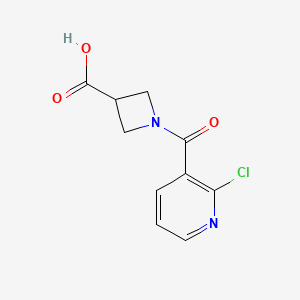

1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid

概要

説明

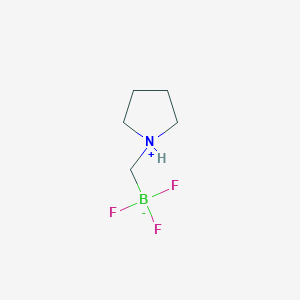

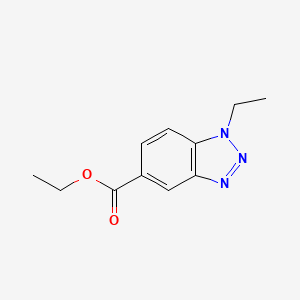

1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O3. It is a derivative of azetidine-2-carboxylic acid, which is a plant non-protein amino acid homologue of proline .

Synthesis Analysis

Azetidines, the core structure of this compound, have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring, which is a nitrogen-containing heterocycle . The azetidine ring is more stable than that of related aziridines due to its lower ring strain .Chemical Reactions Analysis

The reactivity of azetidines, like this compound, is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用

Azetidine-2-Carboxylic Acid in Food Chain

Azetidine-2-carboxylic acid (Aze), a non-protein amino acid, is present in sugar beets and table beets (Beta vulgaris) and can be misincorporated in place of proline in various species, including humans. This misincorporation leads to toxic effects and congenital malformations. With the widespread cultivation of sugar beets, particularly in the Northern Hemisphere, and their use in livestock feed, understanding the presence and effects of Aze in the food chain is crucial (Rubenstein et al., 2009).

Azetidine-2-Carboxylic Acid in Garden Beets

Further research indicates the presence of toxic and teratogenic L-Aze in garden or table beets (Beta vulgaris). L-Aze can be misincorporated into proteins in place of proline, altering the structure and function of proteins like collagen, keratin, hemoglobin, and affecting protein folding. The potential role of L-Aze in human diseases, given its presence in common food sources, underscores the need for further exploration in this area (Rubenstein et al., 2006).

Synthesis and Applications in Foldameric and Biological Contexts

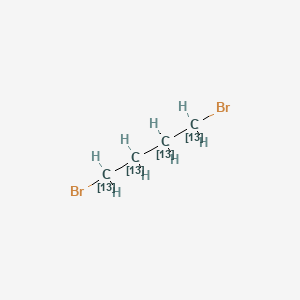

A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed, highlighting their biological significance and applications in foldamer science. These derivatives offer conformational constraints and contain bromo-substituted carbon centers, useful for various functionalization processes. The resulting products are of interest due to their potential biological implications and applications in foldameric research (Žukauskaitė et al., 2011).

Amino Acid-Azetidine Chimeras

The synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains at the 3-position was achieved through various modifications and synthetic strategies. These chimeras are instrumental in studying the influence of conformation on peptide activity, demonstrating the compound's utility in probing structural and functional aspects of peptides (Sajjadi & Lubell, 2008).

Safety and Hazards

将来の方向性

Azetidines have seen remarkable advances in their chemistry and reactivity in recent years . Future directions may include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

作用機序

Target of Action

The primary targets of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid are currently unknown . This compound is a research chemical and more studies are needed to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and function to potential therapeutic effects or toxicity.

生化学分析

Biochemical Properties

It is known that azetidines, a class of compounds to which this compound belongs, are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which can trigger unique reactivity under appropriate reaction conditions .

Cellular Effects

It is known that some azetidines can cause cell death and mitochondrial dysfunction .

Molecular Mechanism

Azetidines are known to be involved in various synthetic and reactivity processes . They can also be used as motifs in drug discovery .

Metabolic Pathways

It is known that some azetidines can be involved in various biological roles .

特性

IUPAC Name |

1-(2-chloropyridine-3-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-8-7(2-1-3-12-8)9(14)13-4-6(5-13)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLRVWMOSRIRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(N=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)